molecular formula C9HCl6N B12078414 3,4,5,6,7,8-Hexachloroisoquinoline CAS No. 37885-00-0

3,4,5,6,7,8-Hexachloroisoquinoline

Cat. No.: B12078414
CAS No.: 37885-00-0
M. Wt: 335.8 g/mol
InChI Key: ISASFZNPFKQNRJ-UHFFFAOYSA-N
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Description

3,4,5,6,7,8-Hexachloroisoquinoline is a chlorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of six chlorine atoms attached to the isoquinoline ring, making it highly chlorinated. Isoquinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6,7,8-Hexachloroisoquinoline typically involves the chlorination of isoquinoline. One common method is the direct chlorination of isoquinoline using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the isoquinoline ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination reaction is monitored closely to prevent over-chlorination and formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions: 3,4,5,6,7,8-Hexachloroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated isoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Less chlorinated isoquinoline derivatives.

    Substitution: Isoquinoline derivatives with different functional groups.

Scientific Research Applications

3,4,5,6,7,8-Hexachloroisoquinoline has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3,4,5,6,7,8-Hexachloroisoquinoline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Isoquinoline: The parent compound, less chlorinated and with different reactivity.

    Quinoline: A structural isomer with a different arrangement of nitrogen and carbon atoms.

    Chloroquine: A quinoline derivative used as an antimalarial drug.

Uniqueness: 3,4,5,6,7,8-Hexachloroisoquinoline is unique due to its high degree of chlorination, which imparts distinct chemical and biological properties. The presence of multiple chlorine atoms enhances its reactivity and potential for various applications compared to less chlorinated derivatives.

Properties

CAS No.

37885-00-0

Molecular Formula

C9HCl6N

Molecular Weight

335.8 g/mol

IUPAC Name

3,4,5,6,7,8-hexachloroisoquinoline

InChI

InChI=1S/C9HCl6N/c10-4-2-1-16-9(15)6(12)3(2)5(11)8(14)7(4)13/h1H

InChI Key

ISASFZNPFKQNRJ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=N1)Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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